molecular formula C7H7Cl2N B8780829 2-Chloro-4-(chloromethyl)-3-methylpyridine

2-Chloro-4-(chloromethyl)-3-methylpyridine

Cat. No.: B8780829
M. Wt: 176.04 g/mol
InChI Key: PHEYVYIBCSRMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(chloromethyl)-3-methylpyridine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-3-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3

InChI Key

PHEYVYIBCSRMHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(2-Chloro-3-methyl-pyridin-4-yl)-methanol (12-4, impure, 0.200 g) was dissolved in 5 mL anhydrous DCM under N2. Anhydrous DMF (0.098 mL, 1.3 mmol) and POCl3 (0.118 mL, 1.27 mmol) were added and the reaction was stirred at RT for 17 h. The reaction was quenched with sat NaHCO3 (aq) and extracted 3× with DCM. The organic phases were dried over Na2SO4, filtered and concentrated to provide 2-chloro-4-chloromethyl-3-methyl-pyridine still contaminated with a major by-product. 2-Chloro-4-chloromethyl-3-methyl-pyridine (impure, 0.215 g) was stirred in 3 mL DMSO. 1-Acetylpiperazine (0.626 g, 4.88 mmol was added and the reaction was stirred at RT overnight. The solution was purified by directly loading onto a preparative reverse phase column to afford an oil which slowly crystallizes. TFA salt: 1H NMR (CD3OD) δ 8.30 (d, 1H, J=5.0 Hz), 7.53 (d, 1H, J=5.0 Hz), 4.48 (s, 2H), 3.84 (bs, 4H), 3.39-3.30 (m, 4H), 2.14 (s, 3H).
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0.2 g
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0.118 mL
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